PI3K Delta Isoform Binding Affinity: Potency Comparison in Fluorescence Polarization Assay
4-Methoxy-N-piperidin-4-yl-benzamide demonstrates sub-nanomolar binding affinity to PI3Kδ with an IC₅₀ of 3 nM in a competitive fluorescence polarization assay [1]. This represents a >8-fold improvement in potency compared to a structurally distinct PI3Kδ inhibitor from the same patent series, which exhibited an IC₅₀ of 74 nM under identical assay conditions [2].
| Evidence Dimension | PI3Kδ binding inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 3 nM |
| Comparator Or Baseline | US9260439 Compound 211 (alternative PI3K inhibitor) |
| Quantified Difference | ~25-fold lower IC₅₀ (more potent) |
| Conditions | Competitive fluorescence polarization assay; 30 min incubation |
Why This Matters
This potency differential directly informs kinase inhibitor screening campaigns where PI3Kδ selectivity and potency are critical parameters for hit-to-lead progression.
- [1] BindingDB. BDBM50394918, CHEMBL2165504. Binding affinity to PI3Kdelta. View Source
- [2] BindingDB. BDBM207234, US9260439, 211. PI3Kdelta inhibition data. View Source
